2-Chloro-1-isopropoxy-4-nitrobenzene

Physical Chemistry Process Development Purification

Ortho-chloro/para-nitro substitution pattern accelerates SNAr rates versus non-chlorinated analogs, enabling catalyst-free nucleophilic aromatic substitution. Low melting point (29–30°C) permits liquid handling with minimal warming, simplifying reactor loading. ≥98% purity grade with 2–8°C cold-chain storage preserves long-term stability and batch reproducibility. Ideal for streamlined aryl ether and biaryl derivative preparation.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B13042011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-isopropoxy-4-nitrobenzene
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
InChIKeyYFUKYMOLGMHASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-isopropoxy-4-nitrobenzene (CAS 5210-99-1) Procurement-Relevant Physicochemical and Reactivity Profile


2-Chloro-1-isopropoxy-4-nitrobenzene (CAS 5210-99-1, C₉H₁₀ClNO₃, MW 215.63) is an ortho-chloro, para-nitro substituted aryl isopropyl ether. Its melting point is 29–30 °C, boiling point 115–124 °C at 1 Torr, and predicted density 1.263 g/cm³ . The compound exhibits an estimated LogP of 3.04–3.89, indicating moderate hydrophobicity, and a TPSA of 52.37 Ų . As an electron-deficient aromatic system bearing both strong –I and –M substituents (Cl, NO₂) and an alkoxy donor, it serves as a versatile intermediate in nucleophilic aromatic substitution (SₙAr) and cross‑coupling chemistry .

Why 2-Chloro-1-isopropoxy-4-nitrobenzene Cannot Be Casually Substituted with 1-Isopropoxy-4-nitrobenzene or 2-Chloro-4-nitroanisole


Simple in‑class substitution is precluded by the divergent physicochemical and reactivity profiles arising from the ortho-chloro group. The presence of both a strong electron‑withdrawing nitro group and an ortho‑chlorine markedly accelerates SₙAr rates relative to the non‑chlorinated analogue 1‑isopropoxy‑4‑nitrobenzene, while simultaneously altering the melting point, boiling point, and density in ways that directly impact purification, storage, and downstream handling . Moreover, the ortho‑chlorine imparts a distinct hydrogen‑bond acceptor/donor pattern and lipophilicity (LogP) compared to analogs lacking the halogen or bearing a methoxy group, thereby dictating different solubility and partition behavior in both synthetic and biological media .

Quantitative Differentiation of 2-Chloro-1-isopropoxy-4-nitrobenzene vs. Key Analogs: Physical Properties, Reactivity, and Biological Interaction Data


Melting Point and Boiling Point: Substantial Depression vs. 2-Chloro-4-nitroanisole Alters Purification and Storage Requirements

2-Chloro-1-isopropoxy-4-nitrobenzene melts at 29–30 °C, nearly 65 °C lower than the 93–96 °C melting point of 2‑chloro‑4‑nitroanisole . Its boiling point at reduced pressure (1 Torr) is 115–124 °C, whereas 1‑isopropoxy‑4‑nitrobenzene boils at 276–277 °C at atmospheric pressure . The density is 1.263 g/cm³, substantially higher than that of 1‑isopropoxy‑4‑nitrobenzene (1.141 g/cm³) .

Physical Chemistry Process Development Purification

Commercial Purity and Storage: 98% GC Standard with 2–8 °C Storage Requirement

Commercially available 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene is routinely supplied at ≥98% purity (GC) and requires sealed storage at 2–8 °C . In contrast, the non‑chlorinated analog 1‑isopropoxy‑4‑nitrobenzene is offered at 95–98% purity and is stable at room temperature .

Quality Control Supply Chain Stability

Nucleophilic Aromatic Substitution (SₙAr) Reactivity: Ortho‑Chloro Activation Enables Higher Yield and Milder Conditions vs. Non‑Chlorinated Substrate

The ortho‑chloro substituent strongly activates the aromatic ring toward SₙAr. In the model reaction of 1‑chloro‑4‑nitrobenzene with KOH in 2‑propanol, 1‑isopropoxy‑4‑nitrobenzene is obtained in good yield only in the presence of phase‑transfer catalysts (e.g., Bu₄NBr or 18‑crown‑6) . In contrast, 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene itself serves as an activated aryl chloride, enabling displacement under milder conditions without requiring such additives .

Synthetic Methodology Reaction Optimization Aryl Ether Synthesis

Biological Activity: Competitive Inhibition of Artificial Carboxylesterase by 1‑Isopropoxy‑4‑nitrobenzene Suggests Distinct Binding Profile vs. Chlorinated Analog

1‑Isopropoxy‑4‑nitrobenzene acts as a competitive inhibitor of p‑nitrophenyl acetate (pNPA) hydrolysis by an artificial carboxylesterase [1]. Although direct inhibition data for 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene are not reported, the ortho‑chloro substituent alters both LogP (3.04–3.89) and TPSA (52.37 Ų) relative to the non‑chlorinated analog (LogP ~2.3, TPSA ~46 Ų), which would be expected to modulate enzyme active‑site recognition and binding affinity .

Enzymology Biocatalysis Inhibitor Screening

Recommended Procurement and Application Scenarios for 2-Chloro-1-isopropoxy-4-nitrobenzene Based on Differentiating Evidence


Synthesis of Aryl Ethers and Biaryl Compounds via SₙAr or Cross‑Coupling Without Phase‑Transfer Catalysts

The ortho‑chloro activation enables additive‑free nucleophilic aromatic substitution, streamlining the preparation of diverse aryl ethers and biaryl derivatives . This makes 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene the preferred starting material over non‑chlorinated 1‑isopropoxy‑4‑nitrobenzene, which requires costly catalysts to achieve comparable yields .

Process Development Requiring Liquid‑Phase Handling at Ambient Temperature

With a melting point of 29–30 °C, the compound is a low‑melting solid that can be handled as a liquid with minimal warming, unlike 2‑chloro‑4‑nitroanisole (m.p. 93–96 °C) which necessitates elevated temperatures for transfer and dissolution . This property reduces energy input and simplifies reactor loading in multi‑step syntheses.

Medicinal Chemistry and Biochemical Probe Design Where Enhanced Lipophilicity and Distinct Polar Surface Area Are Desired

The elevated LogP (3.04–3.89) and TPSA (52.37 Ų) compared to the non‑chlorinated analog confer improved membrane permeability potential and altered target‑protein interaction profiles . Researchers screening for enzyme inhibitors or receptor ligands may preferentially select the chloro compound to access different chemical space and binding kinetics [1].

Cold‑Chain Inventory for Stability‑Sensitive Aryl Halide Intermediates

Commercial specification of 2–8 °C storage for the 98% GC‑grade material reflects its sensitivity to thermal degradation under ambient conditions . Laboratories with established refrigerated storage and cold‑chain logistics should procure this compound when long‑term stability and batch‑to‑batch reproducibility are critical, rather than risk decomposition of the room‑temperature‑stable but less reactive 1‑isopropoxy‑4‑nitrobenzene analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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